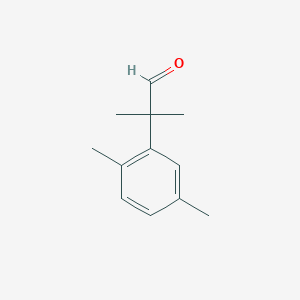

2-(2,5-Dimethylphenyl)-2-methylpropanal

Description

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)-2-methylpropanal |

InChI |

InChI=1S/C12H16O/c1-9-5-6-10(2)11(7-9)12(3,4)8-13/h5-8H,1-4H3 |

InChI Key |

DIOXNPOFCRINKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-2-methylpropanal typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with an appropriate acyl chloride, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of 2-(2,5-Dimethylphenyl)-2-methylpropanal may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenyl)-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products Formed:

Oxidation: 2-(2,5-Dimethylphenyl)-2-methylpropanoic acid.

Reduction: 2-(2,5-Dimethylphenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-methylpropanal has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-methylpropanal involves its interaction with various molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts biological and physicochemical properties. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM for PET inhibition) demonstrates high activity due to the ortho- and para-methyl groups enhancing lipophilicity and stabilizing interactions with photosystem II .

- In contrast, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) shares comparable activity, suggesting that meta-methyl groups also favor PET inhibition by balancing lipophilicity and steric effects .

Functional Group Influence

The aldehyde group in 2-(2,5-Dimethylphenyl)-2-methylpropanal differentiates it from carboxamide or carboxylic acid derivatives:

- 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid (CAS 5766-40-5, MW 180.20) features a hydroxyacetic acid group, conferring higher polarity and acidity (mp 115–118°C) compared to the aldehyde .

- 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9, MW 102.13) shares the aldehyde group but lacks the aromatic substituent, resulting in lower molecular weight and distinct reactivity .

The aldehyde moiety in the target compound may enhance electrophilicity, enabling nucleophilic additions or redox reactions absent in carboxamide analogs.

Lipophilicity and Bioactivity

Lipophilicity is critical for membrane penetration and target binding. Carboxamides with 2,5-dimethylphenyl groups exhibit optimal PET inhibition due to balanced hydrophobicity . In contrast, 2-(2,5-Dimethylphenyl)-2-methylpropanal’s logP value is expected to differ due to the aldehyde group, which is less lipophilic than carboxamides but more so than carboxylic acids.

Data Table: Key Properties of Structural Analogs

Research Findings and Implications

- Substituent Position : Ortho/para methyl groups enhance steric bulk and lipophilicity, favoring interactions with hydrophobic binding pockets (e.g., in PET inhibitors) .

- Functional Groups : Aldehydes exhibit distinct reactivity compared to carboxamides or carboxylic acids, influencing both synthetic applications and biological activity.

- Lipophilicity Trends : Carboxamides > Aldehydes > Carboxylic acids. This hierarchy impacts bioavailability and target selectivity.

Biological Activity

2-(2,5-Dimethylphenyl)-2-methylpropanal, also known as 3-(2,5-dimethylphenyl)-2-methylpropanal, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 176.26 g/mol

- CAS Number : 228981

This compound features a dimethylphenyl group attached to a methylpropanal moiety, which may influence its interaction with biological systems.

The biological activity of 2-(2,5-Dimethylphenyl)-2-methylpropanal is primarily attributed to its ability to interact with various biomolecules:

- Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Receptor Interaction : The structural features may allow the compound to interact with specific receptors involved in signaling pathways.

Biological Activity Overview

Research indicates that 2-(2,5-Dimethylphenyl)-2-methylpropanal exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, it has shown cytotoxic effects against MCF-7 breast cancer cells with a GI value indicating significant potency.

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, suggesting potential applications in treating infections.

Antitumor Activity

A study published in Scientific Reports explored the cytotoxic effects of several compounds similar to 2-(2,5-Dimethylphenyl)-2-methylpropanal. This research highlighted its effectiveness against MCF-7 cells (GI = 3.18 ± 0.11 µM) compared to HeLa cells (GI = 8.12 ± 0.43 µM), indicating a promising therapeutic profile for breast cancer treatment .

Antimicrobial Effects

Another study investigated the antimicrobial properties of compounds derived from similar structures. The results indicated that derivatives of 2-(2,5-Dimethylphenyl)-2-methylpropanal exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.